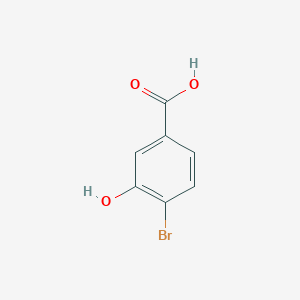

Ácido 4-bromo-3-hidroxibenzoico

Descripción general

Descripción

El ácido 4-bromo-3-hidroxibenzoico es un compuesto químico con la fórmula molecular C₇H₅BrO₃ y un peso molecular de 217.02 g/mol . Es un sólido blanco a blanquecino que pertenece a la clase de fenoles y monofenoles . Este compuesto es un metabolito de la Brocresina y actúa como un inhibidor de la histidina descarboxilasa .

Aplicaciones Científicas De Investigación

El ácido 4-bromo-3-hidroxibenzoico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.

Industria: Se utiliza en la producción de otros productos químicos y farmacéuticos.

Análisis Bioquímico

Biochemical Properties

4-Bromo-3-hydroxybenzoic acid interacts with histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase . It inhibits these enzymes with an IC50 of about 1 mM for both enzymes . The nature of these interactions involves the binding of 4-Bromo-3-hydroxybenzoic acid to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

The inhibition of HDC and aromatic-L-amino acid decarboxylase by 4-Bromo-3-hydroxybenzoic acid can have significant effects on cellular processes . By inhibiting HDC, it can reduce the production of histamine, a key mediator of inflammatory responses . Similarly, the inhibition of aromatic-L-amino acid decarboxylase can affect the synthesis of neurotransmitters, potentially impacting neuronal signaling .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-3-hydroxybenzoic acid involves its binding to the active sites of HDC and aromatic-L-amino acid decarboxylase . This binding inhibits the activity of these enzymes, leading to reduced production of histamine and neurotransmitters .

Metabolic Pathways

4-Bromo-3-hydroxybenzoic acid is involved in the metabolic pathways of Brocresine . It interacts with HDC and aromatic-L-amino acid decarboxylase, which are key enzymes in the biosynthesis of histamine and neurotransmitters .

Métodos De Preparación

El ácido 4-bromo-3-hidroxibenzoico se puede sintetizar mediante varios métodos. Una ruta sintética común implica la bromación del ácido 3-hidroxibenzoico usando bromo en presencia de un catalizador como el ácido acético . La reacción se lleva a cabo típicamente en un solvente de alcano halogenado o un solvente de éter a temperaturas que van desde -10 a 50 °C . Este método se caracteriza por un bajo consumo de solventes, una operación simple y un alto rendimiento, lo que lo hace adecuado para la producción industrial .

Análisis De Reacciones Químicas

El ácido 4-bromo-3-hidroxibenzoico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar varios productos dependiendo del agente oxidante utilizado.

Reducción: Las reacciones de reducción pueden convertir el ácido 4-bromo-3-hidroxibenzoico en diferentes derivados.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el átomo de bromo es reemplazado por otros nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen N-bromosuccinimida (NBS) para la bromación y varios agentes reductores para reacciones de reducción . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Mecanismo De Acción

El mecanismo de acción del ácido 4-bromo-3-hidroxibenzoico implica la inhibición de la histidina descarboxilasa (HDC) y la descarboxilasa aromática-L-aminoácido . Inhibe estas enzimas con una IC50 de 1 mM tanto para la HDC fetal de rata como para la HDC gástrica de rata . La inhibición de estas enzimas afecta las vías metabólicas que involucran la histidina y los aminoácidos aromáticos .

Comparación Con Compuestos Similares

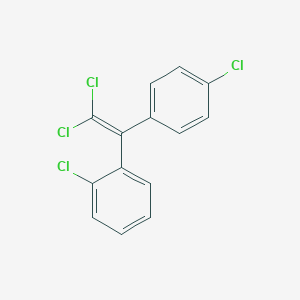

El ácido 4-bromo-3-hidroxibenzoico se puede comparar con otros compuestos similares, como:

Ácido 3-bromo-4-hidroxibenzoico: Este compuesto tiene una estructura similar pero con los grupos bromo e hidroxilo en diferentes posiciones.

Ácido 4-hidroxibenzoico: Carece del átomo de bromo, lo que lo hace menos reactivo en ciertas reacciones de sustitución.

Propiedades

IUPAC Name |

4-bromo-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJSESFUWIYFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423595 | |

| Record name | 4-Bromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-38-0 | |

| Record name | 4-Bromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

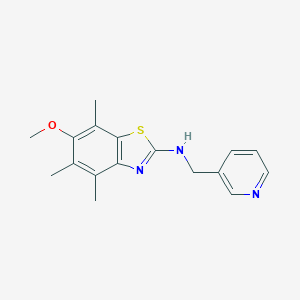

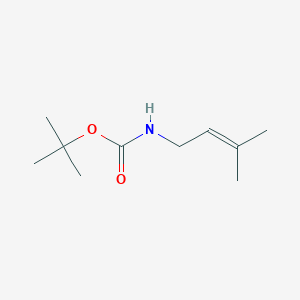

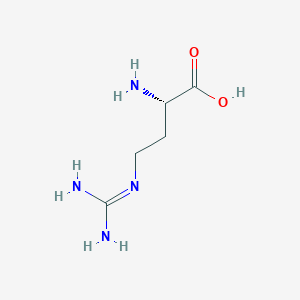

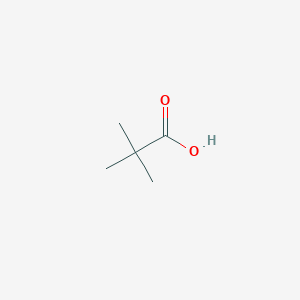

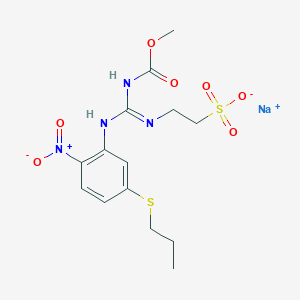

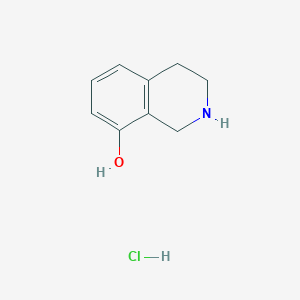

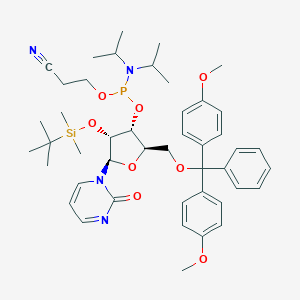

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

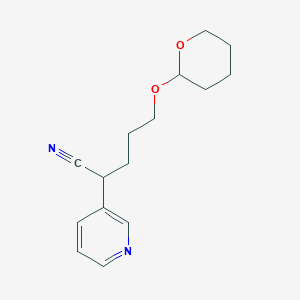

Feasible Synthetic Routes

Q1: What is the significance of 4-Bromo-3-hydroxybenzoic acid in the context of histamine-related conditions?

A1: Research suggests that 4-Bromo-3-hydroxybenzoic acid acts as a histidine decarboxylase inhibitor. [] Histidine decarboxylase is the enzyme responsible for converting histidine to histamine in the body. [] By inhibiting this enzyme, 4-Bromo-3-hydroxybenzoic acid could potentially regulate histamine levels and mitigate the effects of excessive histamine release. This is particularly relevant in conditions where histamine plays a significant role, such as hypersensitivity reactions.

Q2: Can you elaborate on the research findings that support the use of 4-Bromo-3-hydroxybenzoic acid in managing histamine-related conditions?

A2: A study investigating PEGylated liposomal doxorubicin (PLD)-induced hypersensitivity reactions in breast cancer patients found a correlation between elevated histidine levels and the occurrence of immediate hypersensitivity reactions. [] The researchers then conducted in vivo experiments in rats, demonstrating that exogenous histidine exacerbated hypersensitivity reactions and increased IgE plasma levels after PLD injection. [] Importantly, administering 4-Bromo-3-hydroxybenzoic acid, the histidine decarboxylase inhibitor, showed promising results by improving symptoms and reducing IgE levels in these rats. [] These findings suggest a potential therapeutic application for 4-Bromo-3-hydroxybenzoic acid in managing histamine-mediated hypersensitivity reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide](/img/structure/B121352.png)

![[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate;hydrochloride](/img/structure/B121372.png)